molecular formula C13H8Br2N2O4 B11996008 2,4-Dibromo-6-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}phenol CAS No. 329936-54-1

2,4-Dibromo-6-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}phenol

Cat. No.: B11996008
CAS No.: 329936-54-1
M. Wt: 416.02 g/mol
InChI Key: KACSQPKPAOKDBT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}phenol typically involves the condensation reaction between 2-amino-4-nitrophenol and 3,5-dibromo-2-hydroxybenzaldehyde in the presence of a solvent such as methanol . The reaction mixture is refluxed with agitation for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The bromine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can replace bromine atoms in the presence of a base or a transition metal catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,4-Dibromo-6-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}phenol involves its interaction with molecular targets through its functional groups. The hydroxyl and imino groups can form hydrogen bonds and coordinate with metal ions, while the nitro group can participate in redox reactions . These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol
  • 4-Bromo-2-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}phenol
  • 2,4-Dichloro-6-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}phenol

Uniqueness

2,4-Dibromo-6-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}phenol is unique due to the presence of both bromine atoms and the nitro group, which enhance its reactivity and potential for forming stable complexes with metals. This makes it particularly valuable in coordination chemistry and materials science .

Properties

CAS No.

329936-54-1

Molecular Formula

C13H8Br2N2O4

Molecular Weight

416.02 g/mol

IUPAC Name

2,4-dibromo-6-[(2-hydroxy-5-nitrophenyl)iminomethyl]phenol

InChI

InChI=1S/C13H8Br2N2O4/c14-8-3-7(13(19)10(15)4-8)6-16-11-5-9(17(20)21)1-2-12(11)18/h1-6,18-19H

InChI Key

KACSQPKPAOKDBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N=CC2=C(C(=CC(=C2)Br)Br)O)O

Origin of Product

United States

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